molecular formula C17H19N3O5 B12962161 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid

Cat. No.: B12962161
M. Wt: 345.3 g/mol
InChI Key: VLCARYCTBKNSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid is a complex organic compound with the molecular formula C17H17N3O6It is often used as a building block for the synthesis of targeted protein degraders and other pharmaceutical compounds .

Preparation Methods

The synthesis of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid involves several steps. One common method includes the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione derivatives under specific conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, leading to their degradation or inhibition. This interaction is often mediated through the formation of a complex with E3 ligase, which facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its ability to serve as a versatile building block for the synthesis of targeted protein degraders and other therapeutic agents .

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]butanoic acid

InChI

InChI=1S/C17H19N3O5/c21-14-7-6-13(16(24)19-14)20-9-11-10(17(20)25)3-1-4-12(11)18-8-2-5-15(22)23/h1,3-4,13,18H,2,5-9H2,(H,22,23)(H,19,21,24)

InChI Key

VLCARYCTBKNSFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.